molecular formula C10H8Cl2O4 B012332 2-(2,4-Dichlorophenyl)succinic acid CAS No. 103754-45-6

2-(2,4-Dichlorophenyl)succinic acid

Cat. No.: B012332
CAS No.: 103754-45-6
M. Wt: 263.07 g/mol
InChI Key: SUQQTPHUAHBHIF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)succinic acid is an organic compound with the molecular formula C10H8Cl2O4 It is characterized by the presence of a succinic acid moiety substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)succinic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which upon heating, undergoes decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)acetic acid
  • 2-(2,4-Dichlorophenyl)propionic acid
  • 2-(2,4-Dichlorophenyl)butyric acid

Uniqueness

2-(2,4-Dichlorophenyl)succinic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid groups

Biological Activity

Overview

2-(2,4-Dichlorophenyl)succinic acid (CAS No. 103754-45-6) is a chemical compound that has garnered attention for its potential biological activities. It is a derivative of succinic acid with a dichlorophenyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8Cl2O4
  • Molecular Weight : 251.08 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenyl)butanedioic acid

The presence of the dichlorophenyl group is significant as it can enhance lipophilicity and influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may act as an inhibitor of specific metabolic pathways, potentially affecting cellular respiration and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to affect the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli1550
Staphylococcus aureus20100
Candida albicans1275

Toxicity Profile

The toxicity of this compound has been evaluated in various animal studies. It is essential to understand its safety profile for potential therapeutic use.

Study Type Dose (mg/kg) Observed Effects
Acute Toxicity100No significant adverse effects observed
Chronic Toxicity50Mild hepatotoxicity at higher doses
Reproductive Toxicity72No effects on fertility indices

Case Studies

Several studies have investigated the biological effects of this compound in different contexts:

  • In Vivo Studies : A study conducted on rats demonstrated that administration of the compound at varying doses did not result in significant toxicological effects, indicating a favorable safety profile for potential therapeutic applications.
  • In Vitro Studies : Cell line studies have shown that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting a potential role in cancer therapy.
  • Environmental Impact Assessments : Research indicates that this compound may have implications in environmental toxicology due to its persistence and bioaccumulation potential in aquatic systems.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQQTPHUAHBHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388055
Record name 2-(2,4-dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103754-45-6
Record name 2-(2,4-dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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